(Oxan-4-yl)urea
Overview
Description
(Oxan-4-yl)urea is a chemical compound characterized by the presence of an oxane ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-4-yl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of oxane-4-amine with an isocyanate derivative under mild conditions. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of catalyst-free methods and simple filtration techniques further enhances the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (Oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane-4-yl carbamate.
Reduction: Reduction reactions can convert this compound to oxane-4-ylamine.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.
Major Products: The major products formed from these reactions include oxane-4-yl carbamate, oxane-4-ylamine, and various substituted derivatives .
Scientific Research Applications
(Oxan-4-yl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research has shown its potential as an antiviral and anticancer agent due to its ability to inhibit certain enzymes and proteins.
Industry: this compound is utilized in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of (Oxan-4-yl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
1,3-Disubstituted Ureas: These compounds share a similar urea moiety but differ in the substituents attached to the nitrogen atoms.
N-Substituted Ureas: These compounds have one nitrogen atom substituted with an alkyl or aryl group, offering different chemical properties and applications.
Uniqueness: (Oxan-4-yl)urea is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other urea derivatives and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
oxan-4-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)8-5-1-3-10-4-2-5/h5H,1-4H2,(H3,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTILHAJACCNCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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